1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester

Description

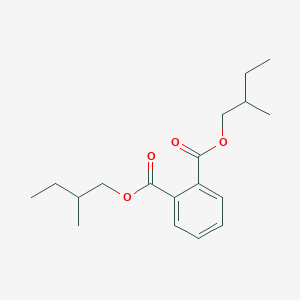

1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester (CAS: 119367-89-4) is a phthalate ester characterized by two branched 2-methylbutyl groups attached to the ortho positions of a benzene dicarboxylate backbone. Its molecular formula is inferred as C₁₈H₂₆O₄, with a molecular weight of approximately 306 g/mol. This compound is structurally analogous to other dialkyl phthalates, which are widely used as plasticizers in polymers, particularly polyvinyl chloride (PVC), to enhance flexibility and durability .

Properties

IUPAC Name |

bis(2-methylbutyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-5-13(3)11-21-17(19)15-9-7-8-10-16(15)18(20)22-12-14(4)6-2/h7-10,13-14H,5-6,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLKGKRQKLIVBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628634 | |

| Record name | Bis(2-methylbutyl) benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68951-39-3, 42925-80-4 | |

| Record name | 1,2-Benzenedicarboxylic acid, C4-13-branched alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-methylbutyl) benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, C4-13-branched alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester is typically synthesized through the esterification of phthalic anhydride with 2-methylbutanol. The reaction is catalyzed by sulfuric acid or other acidic catalysts. The general reaction conditions involve heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous esterification of phthalic anhydride with 2-methylbutanol in the presence of a catalyst. The reaction mixture is then neutralized, washed, and purified to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions under specific conditions .

Common Reagents and Conditions

Esterification: Phthalic anhydride and 2-methylbutanol in the presence of sulfuric acid or other acidic catalysts.

Major Products Formed

Esterification: this compound.

Hydrolysis: Phthalic acid and 2-methylbutanol.

Scientific Research Applications

1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester involves its interaction with cellular pathways. It has been shown to disrupt mitochondrial membrane potential and enhance reactive oxygen species (ROS) production, leading to apoptosis (programmed cell death) in certain cancer cell lines. The compound targets the Akt-p53-cyclin pathway, which is crucial for cell proliferation and survival .

Comparison with Similar Compounds

Research Findings and Regulatory Status

- Volatility and Leaching : Shorter-chain phthalates (e.g., DIBP) exhibit higher migration rates from polymers, increasing exposure risks. The target compound’s C5 branches may reduce leaching compared to DIBP but remain less stable than DEHP .

- Regulatory Trends : The EU and U.S. have restricted DEHP in consumer products, driving demand for alternatives like DINP and DIDP. DIBP is increasingly scrutinized, highlighting the need for safer substitutes .

Biological Activity

1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester, commonly known as diisobutyl phthalate (DIBP), is an ester of phthalic acid that has garnered attention for its biological activities. This compound is widely used in various industrial applications, particularly as a plasticizer in polyvinyl chloride (PVC) and other polymers. However, its biological effects, including cytotoxicity and potential therapeutic applications, are of significant interest in the fields of pharmacology and toxicology.

- Chemical Formula: C₁₆H₂₂O₄

- Molecular Weight: 278.34 g/mol

- CAS Registry Number: 84-69-5

- IUPAC Name: 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester

Biological Activity Overview

Research indicates that DIBP exhibits various biological activities, particularly cytotoxic effects against cancer cell lines. The following sections detail specific findings from recent studies.

Cytotoxic Activity

A study conducted on the cytotoxic effects of DIBP revealed significant activity against several cancer cell lines:

| Cell Line | IC₅₀ (µg/mL) | Viability (%) |

|---|---|---|

| HepG2 (liver) | 42 | 67.7 |

| MCF-7 (breast) | 100 | 78.14 |

| NIH 3T3 (fibroblast) | 500 | 96.11 |

| HaCaT (keratinocyte) | 250 | 82.23 |

The study utilized the MTT assay to assess cell viability after treatment with DIBP. The results indicated that while DIBP exhibits significant cytotoxicity towards HepG2 and MCF-7 cells, it shows lower toxicity towards normal cell lines such as NIH 3T3 and HaCaT, suggesting a selective action against cancerous cells .

The cytotoxic mechanism of DIBP appears to involve the induction of apoptosis in cancer cells. Morphological changes consistent with apoptotic processes were observed under microscopy following treatment with DIBP. The compound's ability to interfere with cellular functions such as the cell cycle and apoptosis pathways contributes to its anticancer properties .

Antiproliferative Effects

Further investigations into the antiproliferative effects of DIBP demonstrated its ability to inhibit the proliferation of various cancer cell lines:

| Cell Line | GI₅₀ (µM) |

|---|---|

| MG-63 (osteosarcoma) | 37.53 |

| IMR-32 (neuroblastoma) | 56.05 |

| A549 (lung carcinoma) | 47.12 |

These findings indicate that DIBP may serve as a potential therapeutic agent in treating specific types of cancer due to its ability to inhibit cell growth effectively .

Case Studies

- Cytotoxicity Against HepG2 and MCF-7 Cells : A case study revealed that DIBP demonstrated significant cytotoxicity against HepG2 and MCF-7 cells with IC₅₀ values indicating potent activity at low concentrations .

- Inhibition of Osteosarcoma Proliferation : Another study highlighted DIBP's effectiveness in inhibiting the proliferation of MG-63 osteosarcoma cells through the Akt-p53-cyclin pathway, suggesting a targeted mechanism that warrants further exploration for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.